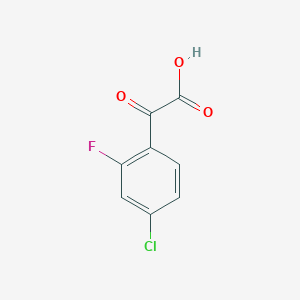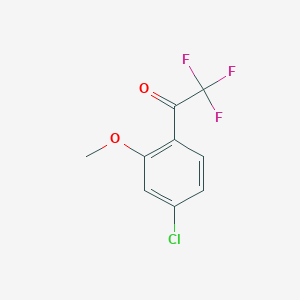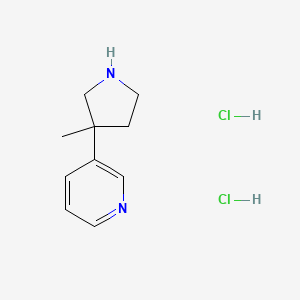
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of pyridine, featuring a pyrrolidine ring substituted with a methyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of a 1,4-diketone with ammonia or primary amines.
Substitution with Methyl Group: The pyrrolidine ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Attachment to Pyridine: The methylated pyrrolidine is then coupled with a pyridine derivative through nucleophilic substitution or other suitable coupling reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine or pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides, pyrrolidine N-oxides.
Reduction: Reduced pyridine derivatives, reduced pyrrolidine derivatives.
Substitution: Halogenated pyridine or pyrrolidine derivatives, alkylated or acylated products.
科学的研究の応用
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3-Methylpyrrolidin-3-yl)pyridine: The base form without the dihydrochloride salt.
3-(3-Ethylpyrrolidin-3-yl)pyridine: A similar compound with an ethyl group instead of a methyl group.
3-(3-Methylpyrrolidin-3-yl)pyridine hydrochloride: The monohydrochloride salt form.
Uniqueness
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its base or monohydrochloride counterparts.
特性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
3-(3-methylpyrrolidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(4-6-12-8-10)9-3-2-5-11-7-9;;/h2-3,5,7,12H,4,6,8H2,1H3;2*1H |
InChIキー |
HLTBWZAWAPKITP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)C2=CN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


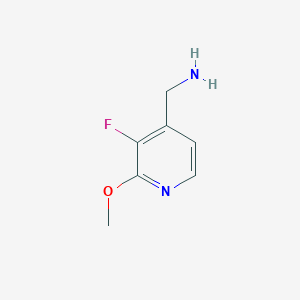
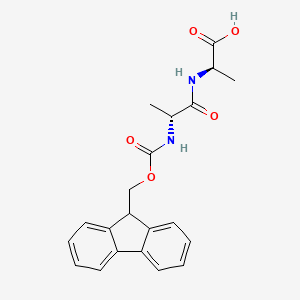


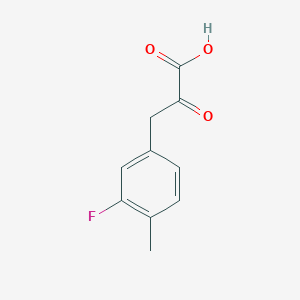
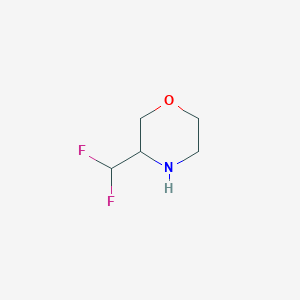
![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)

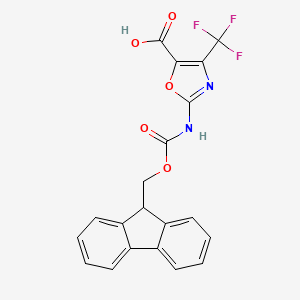
![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)

